4,4'-Diisocyanato-1,1'-bi(cyclohexane)
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Overview
Description
4,4’-Diisocyanato-1,1’-bi(cyclohexane) is an organic compound belonging to the class of isocyanatesThis compound is characterized by its two isocyanate groups attached to a cyclohexane ring, making it a versatile building block in the synthesis of various polymers and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be synthesized through the hydrogenation of methylene diphenyl diisocyanate. This process involves the reduction of the aromatic rings to aliphatic rings under high pressure and temperature conditions . Another method involves the phosgenation of 4,4’-diaminodicyclohexylmethane, where phosgene reacts with the diamine to form the diisocyanate .
Industrial Production Methods
Industrial production of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) typically involves large-scale hydrogenation processes. These processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion of methylene diphenyl diisocyanate to the desired diisocyanate .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diisocyanato-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions with 4,4’-Diisocyanato-1,1’-bi(cyclohexane) include polyurethanes, ureas, and urethanes. These products are valued for their mechanical strength, flexibility, and resistance to abrasion and hydrolysis .
Scientific Research Applications
4,4’-Diisocyanato-1,1’-bi(cyclohexane) has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and urethanes . The molecular targets include active hydrogen-containing compounds, and the pathways involve addition reactions that result in polymerization and cross-linking .
Comparison with Similar Compounds
4,4’-Diisocyanato-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,4-Diisocyanatocyclohexane: Another diisocyanate with similar reactivity but different structural properties.
Methylene diphenyl diisocyanate: The aromatic counterpart of 4,4’-Diisocyanato-1,1’-bi(cyclohexane), used in similar applications but with different mechanical properties.
The uniqueness of 4,4’-Diisocyanato-1,1’-bi(cyclohexane) lies in its aliphatic nature, which provides enhanced resistance to ultraviolet light and weathering compared to its aromatic counterparts .
Properties
CAS No. |
25143-49-1 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-isocyanato-4-(4-isocyanatocyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H20N2O2/c17-9-15-13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-18/h11-14H,1-8H2 |
InChI Key |
XXHBOIDTCOIIII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)N=C=O)N=C=O |
Origin of Product |
United States |
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